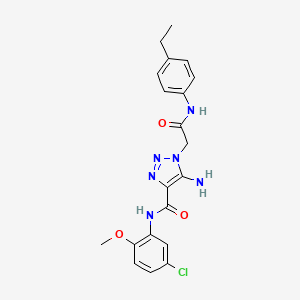

2-Cyano-3-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

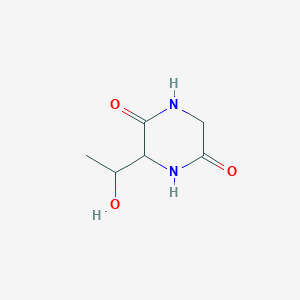

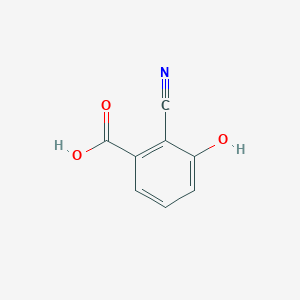

2-Cyano-3-hydroxybenzoic acid is a compound that shares similarities with 3-Cyano-2-hydroxybenzoic acid . It is a solid substance and is part of the hydroxybenzoic acids group . These compounds are known for their biochemical and antioxidant capabilities .

Synthesis Analysis

The synthesis of hydroxybenzoic acids has been investigated in various studies . For instance, one study discussed the synthesis of conjugates of 2-, 3-, and 4-hydroxybenzoic acids and their functional derivatives with aliphatic alcohols, allyl bromide, and dialkylphosphonalkanols .Molecular Structure Analysis

The molecular structure of 3-Cyano-2-hydroxybenzoic acid, which is similar to 2-Cyano-3-hydroxybenzoic acid, has a molecular formula of C8H5NO3 and a molecular weight of 163.13 . The structure of hydroxybenzoic acids, in general, consists of one or more hydroxyl groups directly attached to one or more aromatic rings .Chemical Reactions Analysis

The chemical reactions of hydroxybenzoic acids have been studied extensively . For example, one study discussed the reaction mechanism of OH, NO3, and SO4 radicals with hydroxybenzoic acids in atmospheric water droplets .Scientific Research Applications

Material Synthesis and Liquid Crystalline Properties

2-Cyano-3-hydroxybenzoic acid derivatives are integral in synthesizing compounds with unique material properties. For instance, they are used in creating bent-core compounds, which are critical in forming polar partial bilayer biaxial smectic A phases, exhibiting antiferroelectric nature and direct transitions from nematic phases, as seen in the synthesis of twenty-seven new compounds derived from 3-hydroxybenzoic acid. These mesophases are significant in material science for their electro-optical and X-ray diffraction characteristics (Reddy & Sadashiva, 2004).

Mass Spectrometry in Analyzing Oligosaccharides and Glycopeptides

In the field of analytical chemistry, derivatives of 2-Cyano-3-hydroxybenzoic acid, such as 2,5-Dihydroxybenzoic acid (DHB), are primarily used as matrices for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). This technique is crucial for detecting and analyzing acidic, sialylated oligosaccharides and glycopeptides at the low picomole level, providing insights into carbohydrate composition in glycoproteins (Papac, Wong, & Jones, 1996).

Safety and Hazards

The safety data sheet for a similar compound, Salicylic acid, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child . It’s important to handle these compounds with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation .

properties

IUPAC Name |

2-cyano-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEDFRDAWLWMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-hydroxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2643473.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)